3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and esters. The key steps in the synthesis may involve:
Condensation Reactions: Combining aldehydes with anilines to form Schiff bases.
Cyclization: Formation of the hexahydroquinoline ring through cyclization reactions.
Functional Group Modifications: Introduction of the ethylsulfanyl and bromo-methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The ethylsulfanyl group may interact with thiol groups in proteins, while the bromo-methoxyphenyl group can engage in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Methylsulfanyl)ethyl] 6-methyl 4-(3-chloro-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Uniqueness
The unique combination of functional groups in 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate gives it distinct chemical and biological properties. The presence of both ethylsulfanyl and bromo-methoxyphenyl groups allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30BrNO6S/c1-6-34-10-9-33-25(30)20-14(3)27-17-11-13(2)19(24(29)32-5)23(28)22(17)21(20)15-7-8-18(31-4)16(26)12-15/h7-8,12-13,19,21,27H,6,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYNZMLPKFQGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(C(C2)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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